Diisopropyl succinate
Overview
Description
Diisopropyl succinate is an organic compound with the molecular formula C10H18O4. It is an ester derived from succinic acid and isopropanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl succinate is typically synthesized through the esterification of succinic acid with isopropanol in the presence of a catalyst and a dehydrating agent. The reaction involves the following steps:
Esterification: Succinic acid is reacted with isopropanol in an esterification kettle. A catalyst, such as sulfuric acid, and a dehydrating agent, like toluene, are added to facilitate the reaction.
Recovery and Refinement: The dehydrating agent and excess isopropanol are recovered after the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process integrates azeotropic esterification, azeotropic fractionation, reflux, water distribution, and recovery to ensure efficient production and high product quality .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield succinic acid and isopropanol.
Reduction: It can be reduced to form diisopropyl butanediol.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Succinic acid and isopropanol.
Reduction: Diisopropyl butanediol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Diisopropyl succinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
Diisopropyl succinate exerts its effects primarily through its interactions with enzymes and other biological molecules. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions. This mechanism is similar to how succinate binds to succinate dehydrogenase, leading to the formation of fumarate .
Comparison with Similar Compounds
- Diethyl succinate
- Dimethyl succinate
- Dibutyl succinate
Comparison: Diisopropyl succinate is unique due to its specific ester groups, which confer distinct physical and chemical properties compared to other succinate esters. For instance, this compound has a higher boiling point and different solubility characteristics compared to diethyl succinate and dimethyl succinate .
Properties
IUPAC Name |
dipropan-2-yl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLYFEUBZLLLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044740 | |
Record name | Dipropan-2-yl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
924-88-9 | |
Record name | Diisopropyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipropan-2-yl butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99B062LA62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of diisopropyl succinate?
A1: this compound serves as a key intermediate in the production of high-performance 1,4-diketo-pyrrolo-pyrrole pigments []. These pigments are valued for their intense color, excellent lightfastness, and stability, finding applications in various industries such as paints, plastics, and inks. Additionally, research suggests its potential as an internal donor in MgCl2-supported Ziegler-Natta catalysts used in propylene polymerization [].
Q2: How is this compound synthesized?
A2: this compound is typically synthesized through the esterification reaction of succinic acid and isopropanol. This reaction is often catalyzed by various agents, including cation exchange resins like NKC-9 [], p-methyl benzenesulfonic acid [], ionic liquids [], and walnut shell carbon-based solid acid []. The choice of catalyst and reaction conditions significantly influence the yield and purity of the final product.
Q3: What are the advantages of using alternative catalysts like ionic liquids for this compound synthesis?
A3: Compared to traditional catalysts, ionic liquids offer several advantages in this compound synthesis []. They demonstrate high catalytic activity, leading to good yields of this compound under optimized conditions. Furthermore, ionic liquids can be reused multiple times without significant loss of activity, contributing to the cost-effectiveness and environmental friendliness of the process.
Q4: How does the choice of internal donor in a Ziegler-Natta catalyst influence propylene polymerization?
A4: Studies using a mixture of this compound (DIS) and bis-methoxymethyl-fluorene (BMF) as internal donors in MgCl2-supported Ziegler-Natta catalysts have shown that the DIS content can impact both the catalyst structure and the resulting polymer properties []. Higher DIS content favors the formation of the α-form of MgCl2 in the catalyst. This, in turn, influences the polymer's molecular weight distribution, isotacticity, and morphology.
Q5: What are the key challenges in optimizing the synthesis of this compound?
A6: Optimizing the synthesis of this compound involves balancing various factors [, , , ]. Finding the most effective catalyst for high conversion rates and selectivity while minimizing waste and energy consumption remains crucial. Additionally, controlling reaction conditions like temperature, pressure, and molar ratios of reactants is vital for maximizing yield and product purity. Researchers continue to explore innovative synthetic methods and catalyst systems to address these challenges.
Q6: How is the quality of this compound assessed?
A7: Various analytical techniques are employed to assess the quality and purity of this compound. These include spectroscopic methods like infrared spectroscopy (IR) [] to confirm the presence of characteristic functional groups and chromatographic methods like gas chromatography (GC) to determine the composition and purity of the synthesized product.
Q7: Are there ongoing efforts to improve the production process of this compound?
A8: Yes, research continues to optimize the production process of this compound, focusing on increasing efficiency and reducing environmental impact. One example is the development of an intermittent preparation method [] designed to recover and reuse both the dehydrating agent and excess isopropanol, minimizing waste and lowering overall production costs.
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